![molecular formula C13H8ClN5O2S2 B14113448 (1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide](/img/structure/B14113448.png)
(1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a 4-chloroanilino group, a cyano group, and a thiazolylsulfonyl group. The presence of these functional groups contributes to its reactivity and potential utility in chemical, biological, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloroaniline with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with a thiazole derivative under controlled conditions to introduce the thiazolylsulfonyl group. Finally, the addition of a cyano group is achieved through a nucleophilic substitution reaction using a cyanide source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
(1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the sulfonyl group to a thiol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles like sodium methoxide or primary amines in polar solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the cyano and thiazolylsulfonyl groups allows for strong interactions with the active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, the compound may interfere with cellular signaling pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- (1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl chloride
- (1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl bromide
Uniqueness
(1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a thiazolylsulfonyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C13H8ClN5O2S2 |
|---|---|
分子量 |
365.8 g/mol |
IUPAC名 |
(1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide |
InChI |
InChI=1S/C13H8ClN5O2S2/c1-8-11(6-15)13(19-22-8)23(20,21)12(7-16)18-17-10-4-2-9(14)3-5-10/h2-5,17H,1H3/b18-12+ |
InChIキー |
LXTGGXOAUYYIHW-LDADJPATSA-N |
異性体SMILES |
CC1=C(C(=NS1)S(=O)(=O)/C(=N/NC2=CC=C(C=C2)Cl)/C#N)C#N |
正規SMILES |
CC1=C(C(=NS1)S(=O)(=O)C(=NNC2=CC=C(C=C2)Cl)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


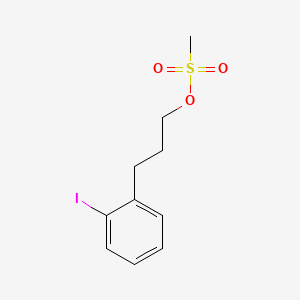

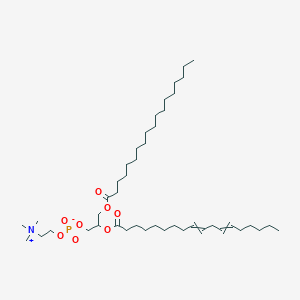
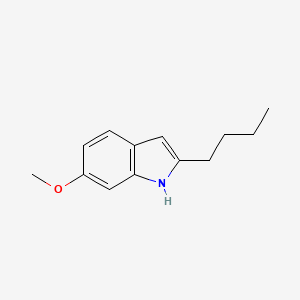
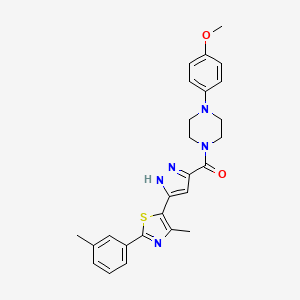
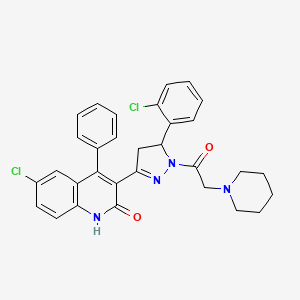
![(Z)-S-((4-Methyl-9-(((trifluoromethyl)sulfonyl)oxy)-2,3,6,7-tetrahydrobenzo[b]oxonin-2-yl)methyl) ethanethioate](/img/structure/B14113403.png)
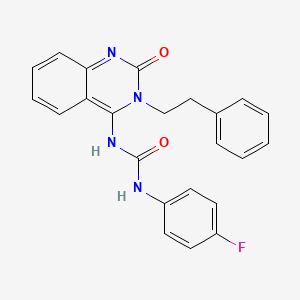
![3-(3-methylphenyl)-1-[2-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113411.png)
![4-[(4-Aminobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B14113414.png)
![2-(Dipropylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B14113419.png)
![CarbaMic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(diMethylaMino)phenyl]aMino]carbonyl]-8-(phenylMethyl)-8-azabicyclo[3.2.1]oct-2-yl ester](/img/structure/B14113441.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14113456.png)
![2-[[5-(1,3-Benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14113463.png)
